molecular formula C16H12O B182835 5-Phenylnaphthalen-2-ol CAS No. 156152-21-5

5-Phenylnaphthalen-2-ol

Cat. No.: B182835
CAS No.: 156152-21-5
M. Wt: 220.26 g/mol
InChI Key: PJIOGCUUYOZUFU-UHFFFAOYSA-N
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Description

5-Phenylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a phenyl group attached to the naphthalene structure, specifically at the 5-position, and a hydroxyl group at the 2-position. Naphthalenes are known for their interesting chemical properties and diverse biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylnaphthalen-2-ol typically involves the cyclization of ortho-alkynylarylketones. One common method is the Sonogashira coupling reaction between 2-haloarylacetophenone and pent-4-yn-1-ol derivatives. The resulting intermediates are then treated with (+)-camphorsulfonic acid under heating conditions to induce selective cyclization, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of dihydro-5-phenylnaphthalen-2-ol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-Phenylnaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Phenylnaphthalen-2-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenyl and naphthalene rings contribute to the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .

Comparison with Similar Compounds

  • Naphthalen-2-ol
  • 2-Phenylnaphthalen-1-ol
  • Cyclopenta[a]naphthalenol

Comparison: 5-Phenylnaphthalen-2-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to naphthalen-2-ol, the presence of the phenyl group at the 5-position enhances its hydrophobic interactions and potential biological effects .

Properties

IUPAC Name

5-phenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIOGCUUYOZUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597519
Record name 5-Phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156152-21-5
Record name 5-Phenylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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